Increased Lipophilicity (Computed LogP Shift) vs. Parent 1H-Indole-2,4-dicarboxylic Acid
The parent compound 1H-indole-2,4-dicarboxylic acid has a reported LogP of 1.56 (Molbase) [1]. Although an experimentally measured LogP for the 6-tert-butyl derivative is not available in the public domain, the tert-butyl substituent at the 6-position is predicted to raise the LogP by approximately 1.5–2.0 units based on established additive fragment constants (Hansch π for tert-butyl ≈ 1.98 on aromatic systems) [2]. This increase places the target compound in a significantly higher lipophilicity range (estimated LogP ≈ 3.1–3.6), which has direct consequences for aqueous solubility, passive membrane diffusion, and non-specific protein binding [1][2].
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 3.1–3.6 (calculated by additive fragment method; no experimental value available) |
| Comparator Or Baseline | 1H-Indole-2,4-dicarboxylic acid (CAS 103027-96-9): LogP = 1.56 (reported by Molbase) |
| Quantified Difference | ΔLogP ≈ +1.5 to +2.0 units (estimated from Hansch π constant for aromatic tert-butyl = 1.98) |
| Conditions | Computational estimation using fragment-based LogP contribution method; experimental confirmation required |
Why This Matters
A LogP increase of ~1.5–2.0 units typically correlates with 30–100× higher membrane permeability, making the 6-tert-butyl derivative a more suitable choice for cell-based assays or in vivo studies where the parent dicarboxylic acid would be too polar to cross lipid bilayers.
- [1] Molbase. 1H-Indole-2,4-dicarboxylic acid (CAS 103027-96-9) – LogP = 1.5643. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Hansch π for t-butyl on aromatic ring ≈ 1.98). View Source
